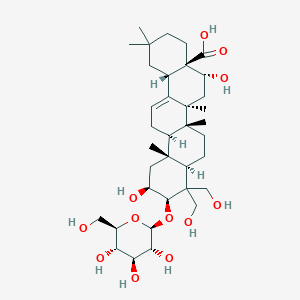

3-O-beta-D-Glucopyranosylplatycodigenin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-O-ベータ-D-グルコピラノシルプラチコジゲニン: この化合物は、特定の細胞株に対する抗増殖効果など、顕著な生物活性を示します .

2. 製法

合成ルートと反応条件: 3-O-ベータ-D-グルコピラノシルプラチコジゲニンは通常、天然源、特にPlatycodon grandiflorumの根から単離されます . 抽出プロセスには、溶媒抽出、クロマトグラフィー、結晶化による化合物の精製など、いくつかの段階が含まれます .

工業生産方法: 3-O-ベータ-D-グルコピラノシルプラチコジゲニンの工業生産は、主に天然抽出法によって得られるため、広く文書化されていません。 バイオテクノロジーと合成生物学の進歩は、将来の大規模生産の可能性を提供する可能性があります .

3. 化学反応解析

反応の種類: 3-O-ベータ-D-グルコピラノシルプラチコジゲニンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物に存在するヒドロキシル基を変更できます。

還元: この反応は、トリテルペノイド構造を変えることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生み出す可能性がありますが、還元はアルコールを生み出す可能性があります .

4. 科学研究への応用

化学: 3-O-ベータ-D-グルコピラノシルプラチコジゲニンは、化学研究でその構造特性と反応性を研究するために使用されます .

生物学: 生物学的研究では、この化合物は、さまざまな細胞株に対する抗増殖効果について調査されており、癌研究の潜在的な候補となっています .

作用機序

3-O-ベータ-D-グルコピラノシルプラチコジゲニンは、いくつかの分子経路を通じてその効果を発揮します。細胞増殖とアポトーシスに関与する特定のタンパク質と酵素を標的としています。 化合物の抗増殖活性は、主に細胞周期停止を誘発し、アポトーシスを促進することにより、特定の細胞株の成長を阻害する能力によるものです .

生化学分析

Biochemical Properties

3-O-beta-D-Glucopyranosylplatycodigenin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the proliferation of HSC-T6 cells, a type of hepatic stellate cell, with an IC50 value of 13.36 μM . This interaction suggests that this compound may modulate enzymes involved in cell cycle regulation and apoptosis.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, this compound affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis . This inhibition is likely due to direct binding interactions with the active sites of these enzymes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied extensively. In laboratory settings, its stability and degradation over time are critical factors. The compound is relatively stable under standard storage conditions but may degrade when exposed to light and moisture . Long-term studies have shown that this compound maintains its biological activity for several months when stored properly.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it exhibits beneficial effects such as anti-inflammatory and anti-tumor activities. At higher doses, it may cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This interaction affects the metabolic flux and levels of various metabolites, influencing the overall metabolic profile of the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to accumulate in certain tissues, such as the liver and lungs, where it exerts its biological effects . The compound’s distribution is influenced by its lipophilicity and affinity for cellular transporters.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are affected by its localization, with nuclear localization being associated with modulation of gene expression . Post-translational modifications, such as glycosylation, may also play a role in directing the compound to specific cellular compartments.

準備方法

Synthetic Routes and Reaction Conditions: 3-O-Beta-D-Glucopyranosylplatycodigenin is typically isolated from natural sources, specifically the roots of Platycodon grandiflorum . The extraction process involves several steps, including solvent extraction, chromatography, and crystallization to purify the compound .

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily obtained through natural extraction methods. advancements in biotechnology and synthetic biology may offer potential for large-scale production in the future .

化学反応の分析

Types of Reactions: 3-O-Beta-D-Glucopyranosylplatycodigenin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This reaction can alter the triterpenoid structure.

Substitution: This reaction can involve the replacement of functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Chemistry: 3-O-Beta-D-Glucopyranosylplatycodigenin is used in chemical research to study its structural properties and reactivity .

Biology: In biological research, this compound is investigated for its anti-proliferative effects on various cell lines, making it a potential candidate for cancer research .

Medicine: The compound’s anti-inflammatory and anti-tumor properties are of interest in medicinal research, particularly for developing new therapeutic agents .

類似化合物との比較

類似化合物:

- 3-O-ベータ-D-グルコピラノシルプラチコニック酸

- プラチコシドE

- プラチコシドG1

- デアプリオプラチコジン-D

- デアプリオプラチコニック酸Aラクトン

独自性: 3-O-ベータ-D-グルコピラノシルプラチコジゲニンは、その特定のグリコシル化パターンとその強力な抗増殖活性のために独自です。 類似の化合物と比較して、より高いレベルの生物活性を示し、研究および潜在的な治療的用途のための貴重な化合物となっています .

特性

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O12/c1-31(2)10-11-36(30(45)46)19(12-31)18-6-7-22-32(3)13-20(40)28(48-29-27(44)26(43)25(42)21(15-37)47-29)35(16-38,17-39)23(32)8-9-33(22,4)34(18,5)14-24(36)41/h6,19-29,37-44H,7-17H2,1-5H3,(H,45,46)/t19-,20-,21+,22+,23+,24+,25+,26-,27+,28-,29-,32+,33+,34+,36+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVWWHYNAAZHQR-KNSUCORESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990875.png)

![3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide](/img/structure/B2990879.png)

![(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine](/img/structure/B2990883.png)

![1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2990884.png)

![4-(tert-butyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2990885.png)

![N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]but-2-ynamide](/img/structure/B2990888.png)

![1-(4-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2990890.png)